3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is notable for its fusion of an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties. Compounds containing the imidazo[4,5-c]pyridine moiety are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylimidazole with a suitable pyridine derivative can lead to the formation of the imidazo[4,5-c]pyridine core . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of 3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid have been investigated for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes involved in critical biological processes, such as DNA replication and protein synthesis . These interactions can disrupt the normal function of cells, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid can be compared with other similar compounds, such as imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives . While all these compounds share a fused imidazole-pyridine core, their specific structures and substituents lead to different chemical and biological properties . The unique features of this compound, such as its specific substitution pattern, contribute to its distinct pharmacological profile .
Properties
CAS No. |
57806-14-1 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(1-methylimidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9N3O2/c1-13-8-4-5-11-6-7(8)12-9(13)2-3-10(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
QBEHEVODEDKOJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.